molecular formula C8H10N2O2S B3048850 1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 1835670-60-4

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B3048850
CAS No.: 1835670-60-4
M. Wt: 198.24
InChI Key: ADAYVPNTCLDKIV-UHFFFAOYSA-N
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Description

1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS: 1835670-60-4) is a benzothiadiazole derivative characterized by a bicyclic structure comprising a benzene ring fused with a 1,3-thiadiazole-2,2-dione moiety. The ethyl group at the N1 position distinguishes it from simpler analogs. Its molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its heterocyclic reactivity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-10-8-6-4-3-5-7(8)9-13(10,11)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAYVPNTCLDKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197863
Record name 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835670-60-4
Record name 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835670-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1,3-dihydrobenzo[c][1,2,5]thiadiazole with ethylating agents under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiadiazole Derivatives

Parent Compound: 1,3-Dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS: 1615-06-1)
  • Molecular Formula : C₆H₆N₂O₂S
  • Molecular Weight : 170.19 g/mol
  • Key Differences : Lacks the ethyl substituent, resulting in reduced lipophilicity (LogP = 2.125) compared to the ethyl derivative . The parent compound’s simpler structure may limit its utility in applications requiring steric bulk or tailored hydrophobicity.
Alkylated Derivatives
  • 1-Benzyl Derivative (CAS: 1934679-94-3):

    • Molecular Formula : C₁₃H₁₂N₂O₂S
    • Molecular Weight : 260.32 g/mol
    • Key Differences : The benzyl group enhances aromatic interactions and lipophilicity, making it suitable for hydrophobic binding in drug design .
Halogenated Analog: 4-Bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione (CAS: 2090155-89-6)
  • Molecular Formula: C₇H₆BrNO₂S
  • Molecular Weight : 248.10 g/mol
  • Key Differences : Incorporates a bromine atom at the 4-position, altering electronic properties and reactivity. The benzothiazole core (vs. benzothiadiazole) reduces nitrogen content, impacting hydrogen-bonding capacity .

Heterocyclic Variants with Functional Groups

1-Cyclopropyl-3-(prop-2-yn-1-yl) Derivative (CAS: 2097931-87-6)
  • Molecular Formula : C₁₂H₁₂N₂O₂S
  • Molecular Weight : 248.30 g/mol
  • Key Differences : The cyclopropyl and propargyl groups introduce steric strain and alkyne reactivity, enabling click chemistry applications .
Pyrido-Benzimidazole Hybrids (e.g., Compound 8 in )
  • Structure : Fused pyrido-benzimidazole systems with ester functionalities.
  • Key Differences : Expanded π-conjugation and hydrogen-bonding sites enhance biological activity, such as antimicrobial or anticancer effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility Key Features
Ethyl Derivative (CAS: 1835670-60-4) 198.24 ~2.5* Moderate in DMSO Balanced lipophilicity
Parent (CAS: 1615-06-1) 170.19 2.125 High in polar solvents Minimal steric hindrance
1-Benzyl Derivative 260.32 ~3.2* Low in water Enhanced aromatic interactions
1-Butyl Derivative 226.30 ~2.8* Moderate in EtOH Improved membrane permeability

*Estimated based on alkyl chain contributions.

Biological Activity

Overview

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione (CAS Number: 1835670-60-4) is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.25 g/mol. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities, particularly in antimicrobial and anticancer domains.

Chemical Characteristics

The compound is characterized by its benzothiadiazole core, which is known for its diverse reactivity and biological significance. The synthesis typically involves the reaction of 1,3-dihydrobenzo[c][1,2,5]thiadiazole with ethylating agents under controlled conditions. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisSignificant activity observed
Pseudomonas aeruginosaPerfect activity at MIC = 625 µg/mL
Enterococcus faecalisSignificant activity

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes critical for bacterial survival .

Anticancer Activity

In cancer research contexts, the compound has shown promise in inducing apoptosis and inhibiting cell proliferation. Its interaction with specific molecular targets suggests that it may interfere with signaling pathways crucial for tumor growth. Studies are ongoing to elucidate the exact mechanisms through which this compound exerts its anticancer effects .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various derivatives of benzothiadiazole compounds. The findings indicated that the ethyl-substituted variant (this compound) exhibited superior antibacterial activity compared to its methyl and propyl counterparts. This highlights the influence of substituent groups on biological efficacy .

Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines, researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent reduction in cell viability across multiple cancer types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

The proposed mechanisms behind the biological activities of this compound include:

  • Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
  • Anticancer Activity : Induction of apoptosis through activation of caspases and inhibition of cell cycle progression.

These actions suggest that the compound interacts with specific proteins or enzymes involved in these processes .

Comparison with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is helpful to compare it with similar compounds:

CompoundStructural DifferenceBiological Activity
1-Methyl-1,3-dihydro-2lambda6,...Methyl instead of ethylLower antimicrobial activity
1-Propyl-1,3-dihydro-2lambda6,...Propyl groupDifferent solubility and reactivity

This comparison underscores the importance of substituent choice in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione, and how can reaction conditions be optimized?

  • Methodology : The synthesis of benzothiadiazole derivatives typically involves cyclization reactions with thioamide precursors or functionalization of the benzothiadiazole core. For example, hydrogenation in ethanol/THF mixtures with Pd/C catalysts (35 psi, room temperature) is effective for reducing intermediates, followed by recrystallization for purification . Solvent selection (e.g., ethanol, DMF) and catalyst loading (e.g., 10% Pd/C) are critical for yield optimization. Reaction monitoring via TLC (ethyl acetate/hexane or chloroform/methanol systems) ensures intermediate purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H and ¹³C): Confirm substituent integration and absence of impurities. For example, asymmetric units in benzothiazole derivatives show distinct dihedral angles between rings (e.g., 6.41–34.02°), detectable via NOESY or COSY .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S content to verify stoichiometry .
  • Melting Point : Sharp melting ranges (<2°C deviation) indicate high crystallinity .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodology : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, as benzothiadiazoles are prone to photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology : Perform molecular dynamics simulations using software like AutoDock Vina. For benzothiazole analogs, docking into enzyme active sites (e.g., HIV-1 protease or tyrosine kinases) reveals binding affinities. Key parameters include:

  • Binding Poses : Compare with co-crystallized ligands (e.g., 9c in showed π-π stacking with phenyl rings at 3.7 Å centroid distances) .
  • Free Energy Calculations : MM-GBSA scoring quantifies interaction energies, with ΔG < –8 kcal/mol suggesting strong inhibition .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodology :

  • SAR Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., –NO₂) on the benzothiadiazole ring enhance antimicrobial activity, while bulky groups reduce solubility .
  • In Vitro/In Vivo Correlation : Validate cell-based assays (e.g., MIC values for E. coli) with pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Q. How can non-classical intermolecular interactions (e.g., C–H···π, halogen bonding) influence crystallographic packing?

  • Methodology : X-ray crystallography (e.g., Acta Crystallographica protocols) identifies weak interactions. For example, C–H···π bonds between thiazole and phenyl rings stabilize crystal lattices, with centroid distances of 3.7 Å and angles >150° .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring intermediates meet enantiomeric excess (ee) thresholds (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Reactant of Route 2
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

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